3,3-Diethyl-5-fluoroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-5-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological and clinical applications. The incorporation of fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Vorbereitungsmethoden
The synthesis of 3,3-Diethyl-5-fluoroindolin-2-one can be achieved through various methods. One approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures . Another method involves refluxing 5-fluoro-3-hydrazonoindolin-2-one with sodium ethoxide .
Analyse Chemischer Reaktionen
3,3-Diethyl-5-fluoroindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-5-fluoroindolin-2-one has several scientific research applications:
Chemistry: It is used in the synthesis of novel fluorinated indole derivatives, which are of interest due to their unique properties.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-5-fluoroindolin-2-one involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s reactivity and selectivity. This can lead to the formation of stable complexes with biological targets, enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
3,3-Diethyl-5-fluoroindolin-2-one can be compared with other fluorinated indole derivatives, such as:
5-Fluoroindolin-2-one: Similar in structure but lacks the diethyl groups, which can influence its reactivity and biological activity.
3-Fluoroindolin-2-one: Another fluorinated indole derivative with different substitution patterns, leading to variations in its properties.
The unique combination of the diethyl groups and the fluorine atom in this compound makes it distinct from other similar compounds, offering unique reactivity and biological activity profiles.
Eigenschaften
Molekularformel |
C12H14FNO |
---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
3,3-diethyl-5-fluoro-1H-indol-2-one |
InChI |
InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QOLBJFYMCSPUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C=CC(=C2)F)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.